molecular formula C17H16N2O2S B6536270 N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide CAS No. 1021207-87-3

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide

Cat. No.: B6536270
CAS No.: 1021207-87-3
M. Wt: 312.4 g/mol
InChI Key: DYWKEAGOGNRKOP-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a 2,3-dihydroindole core substituted at the 1-position with a cyclopropanecarbonyl group and at the 6-position with a thiophene-2-carboxamide moiety. The cyclopropane ring introduces steric constraint and metabolic stability, while the thiophene carboxamide contributes to hydrogen-bonding interactions, a common pharmacophore in kinase inhibitors and apoptosis-inducing agents .

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c20-16(15-2-1-9-22-15)18-13-6-5-11-7-8-19(14(11)10-13)17(21)12-3-4-12/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWKEAGOGNRKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry and Biology: Indole derivatives, including N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide, are widely studied for their biological activities. These compounds have shown potential in various applications, such as anticancer, antimicrobial, and anti-inflammatory agents.

Medicine: In the medical field, indole derivatives are explored for their therapeutic potential. They have been investigated for their ability to modulate various biological pathways and receptors, making them candidates for drug development.

Industry: Indole derivatives are also used in the chemical industry for the synthesis of other valuable compounds and materials. Their versatility and reactivity make them useful intermediates in organic synthesis.

Mechanism of Action

The mechanism by which N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Weight Key Structural Features Reported Activity Reference
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide ~350.4 (calculated) Cyclopropanecarbonyl at indole-1; thiophene-2-carboxamide at indole-6 Hypothesized apoptotic/kinase inhibitory activity (based on structural analogs)
N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide (7g) 481.57 Isopropyl and methyl substituents; quinazolinone core EGFR TKD docking score: −9.41 kcal/mol; apoptotic activity in cancer cell lines
N-{[1-(3-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}thiophene-2-carboxamide 376.45 3-Methylbenzoyl at indole-1; methylene-linked thiophene carboxamide No explicit activity reported; molecular weight suggests improved solubility
Motesanib (AMG 706) 373.50 3,3-Dimethylindole core; pyridine-3-carboxamide Angiogenic agent; targets VEGF, PDGF, and Kit receptors

Key Observations:

Structural Flexibility vs. Rigidity: The cyclopropanecarbonyl group in the target compound introduces rigidity compared to the isopropyl (7g) or benzoyl derivatives (e.g., 3-methylbenzoyl analog). This may enhance binding selectivity but reduce metabolic flexibility .

Biological Activity :

  • Compound 7g demonstrated strong apoptotic activity (IC50 values comparable to etoposide) and a high EGFR docking score (−9.41 kcal/mol), suggesting that thiophene carboxamides with bulky substituents (e.g., isopropyl) enhance target engagement .
  • The target compound’s cyclopropane moiety may mimic steric effects seen in agrochemicals (e.g., cyclanilide in ), which are optimized for stability and target persistence .

Thiophene carboxamides generally exhibit moderate solubility, but cyclopropane’s hydrophobicity may require formulation adjustments .

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